molecular formula C18H16O3 B14164620 2-Oxo-1,2-diphenylethyl but-2-enoate CAS No. 929039-38-3

2-Oxo-1,2-diphenylethyl but-2-enoate

Cat. No.: B14164620
CAS No.: 929039-38-3
M. Wt: 280.3 g/mol
InChI Key: WKMBJWUDYDWZIM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-diphenylethyl but-2-enoate typically involves the esterification of 2-Oxo-1,2-diphenylethanol with but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-diphenylethyl but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-1,2-diphenylethyl but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-diphenylethyl but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-diphenylethanol: Similar structure but lacks the ester group.

    2-Oxo-1,2-diphenylethyl acetate: Similar structure with an acetate ester group instead of but-2-enoate.

    2-Oxo-1,2-diphenylethyl propionate: Similar structure with a propionate ester group

Uniqueness

2-Oxo-1,2-diphenylethyl but-2-enoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research .

Properties

CAS No.

929039-38-3

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) but-2-enoate

InChI

InChI=1S/C18H16O3/c1-2-9-16(19)21-18(15-12-7-4-8-13-15)17(20)14-10-5-3-6-11-14/h2-13,18H,1H3

InChI Key

WKMBJWUDYDWZIM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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